molecular formula C22H29NO3 B4894395 1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone

Cat. No. B4894395
M. Wt: 355.5 g/mol
InChI Key: XBYIRYDJOVXGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally. However, it has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).

Mechanism of Action

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, appetite, and sleep, among other functions. By increasing their levels, this compound can produce feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects
This compound can have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. In rare cases, this compound use can lead to serotonin syndrome, a potentially life-threatening condition.

Advantages and Limitations for Lab Experiments

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone has several advantages for use in lab experiments, including its ability to produce consistent effects and its potential therapeutic applications. However, it also has several limitations, including the potential for abuse and the difficulty of controlling dosage and purity.

Future Directions

There are several areas of future research for 1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone, including its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, researchers are exploring the use of this compound in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy. Finally, there is a need for further research into the long-term effects of this compound use, particularly in the context of therapeutic applications.
Conclusion
This compound is a psychoactive drug that has been widely used recreationally, but has also been studied for its potential therapeutic applications. Its mechanism of action involves the release of neurotransmitters in the brain, which can produce feelings of euphoria, empathy, and sociability. While this compound has several advantages for use in lab experiments, it also has several limitations, including the potential for abuse and the difficulty of controlling dosage and purity. Future research is needed to explore the potential therapeutic applications of this compound and to better understand its long-term effects.

Scientific Research Applications

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. This compound-assisted psychotherapy involves the administration of a single dose of this compound in a controlled setting, followed by a series of psychotherapy sessions. Studies have shown that this approach can be effective in reducing symptoms of PTSD, including anxiety, depression, and avoidance behavior.

properties

IUPAC Name

1-[2-[3-(diethylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-3-23(4-2)16-19(24)17-26-22-13-9-8-12-20(22)21(25)15-14-18-10-6-5-7-11-18/h5-13,19,24H,3-4,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYIRYDJOVXGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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